molecular formula C14H10BiF3O2 B12666288 Diphenyl((trifluoroacetyl)oxy)bismuthine CAS No. 90179-62-7

Diphenyl((trifluoroacetyl)oxy)bismuthine

Cat. No.: B12666288
CAS No.: 90179-62-7
M. Wt: 476.20 g/mol
InChI Key: DURGVWCQPSDZQZ-UHFFFAOYSA-M
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Description

Diphenyl((trifluoroacetyl)oxy)bismuthine is an organobismuth compound characterized by the presence of two phenyl groups and a trifluoroacetyl group bonded to a bismuth atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl((trifluoroacetyl)oxy)bismuthine typically involves the reaction of diphenylbismuth with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Ph2Bi+CF3COOHPh2BiOCOCF3+H2\text{Ph}_2\text{Bi} + \text{CF}_3\text{COOH} \rightarrow \text{Ph}_2\text{BiOCOCF}_3 + \text{H}_2 Ph2​Bi+CF3​COOH→Ph2​BiOCOCF3​+H2​

In this reaction, diphenylbismuth reacts with trifluoroacetic acid to form this compound and hydrogen gas. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl((trifluoroacetyl)oxy)bismuthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth hydrides. Substitution reactions can result in a variety of organobismuth compounds with different functional groups.

Scientific Research Applications

Diphenyl((trifluoroacetyl)oxy)bismuthine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

    Biology: The compound’s unique properties make it a potential candidate for biological studies, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including catalysts and electronic components.

Mechanism of Action

The mechanism by which diphenyl((trifluoroacetyl)oxy)bismuthine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylbismuth: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    Trifluoroacetylbismuthine: Contains a trifluoroacetyl group but lacks the phenyl groups, leading to distinct chemical properties.

    Bismuth Trifluoroacetate: Similar in structure but with different functional groups attached to the bismuth atom.

Uniqueness

Diphenyl((trifluoroacetyl)oxy)bismuthine is unique due to the presence of both phenyl and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

CAS No.

90179-62-7

Molecular Formula

C14H10BiF3O2

Molecular Weight

476.20 g/mol

IUPAC Name

diphenylbismuthanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/2C6H5.C2HF3O2.Bi/c2*1-2-4-6-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q;;;+1/p-1

InChI Key

DURGVWCQPSDZQZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)OC(=O)C(F)(F)F

Origin of Product

United States

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